molecular formula C9H15N3 B13177157 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

Cat. No.: B13177157
M. Wt: 165.24 g/mol
InChI Key: XRGMUOVVAFRNDS-UHFFFAOYSA-N
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Description

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include heating the mixture to promote cyclization and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of substituents.

    Imidazopyridines: Another class of heterocyclic compounds with a fused ring structure, often used in medicinal chemistry.

    Quinolines: Compounds with a fused benzene and pyridine ring, known for their diverse biological activities.

Uniqueness

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine

InChI

InChI=1S/C9H15N3/c1-2-7-6-9-8(10)4-3-5-12(9)11-7/h6,8H,2-5,10H2,1H3

InChI Key

XRGMUOVVAFRNDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCCC(C2=C1)N

Origin of Product

United States

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